molecular formula C15H22N2O4S B4075260 1-[2-(4-Methylphenyl)sulfanylethyl]piperazine;oxalic acid

1-[2-(4-Methylphenyl)sulfanylethyl]piperazine;oxalic acid

Cat. No.: B4075260
M. Wt: 326.4 g/mol
InChI Key: VFBWCEZDNALYRT-UHFFFAOYSA-N
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Description

1-[2-(4-Methylphenyl)sulfanylethyl]piperazine; oxalic acid is a chemical compound that combines a piperazine derivative with oxalic acid Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly as anthelmintic agents

Properties

IUPAC Name

1-[2-(4-methylphenyl)sulfanylethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2S.C2H2O4/c1-12-2-4-13(5-3-12)16-11-10-15-8-6-14-7-9-15;3-1(4)2(5)6/h2-5,14H,6-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBWCEZDNALYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCN2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methylphenyl)sulfanylethyl]piperazine typically involves the reaction of 4-methylthiophenol with 2-chloroethylpiperazine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the sulfanyl group replaces the chlorine atom. The product is then purified and reacted with oxalic acid to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methylphenyl)sulfanylethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or modify the piperazine ring.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfanylated piperazine derivatives.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

1-[2-(4-Methylphenyl)sulfanylethyl]piperazine; oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anthelmintic agent and its interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methylphenyl)sulfanylethyl]piperazine involves its interaction with specific molecular targets. In the case of its anthelmintic activity, the compound likely paralyzes parasites by interfering with their neuromuscular function. This allows the host organism to expel the parasites more easily. The exact molecular pathways and targets involved in this process are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Chlorophenyl)sulfanylethyl]piperazine
  • 1-[2-(4-Methoxyphenyl)sulfanylethyl]piperazine
  • 1-[2-(4-Nitrophenyl)sulfanylethyl]piperazine

Uniqueness

1-[2-(4-Methylphenyl)sulfanylethyl]piperazine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The combination with oxalic acid also adds to its distinct properties, potentially enhancing its solubility and stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(4-Methylphenyl)sulfanylethyl]piperazine;oxalic acid
Reactant of Route 2
1-[2-(4-Methylphenyl)sulfanylethyl]piperazine;oxalic acid

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